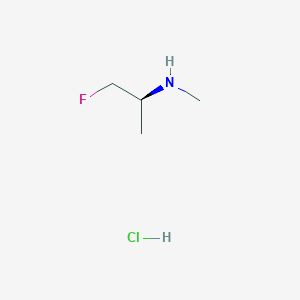![molecular formula C17H16F4N4O3S B2521803 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034240-74-7](/img/structure/B2521803.png)
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound known for its diverse applications in scientific research and industry. This compound boasts unique chemical properties due to its fluorinated and trifluoromethylated structure, making it valuable in various fields, including chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves multiple steps:
Starting Materials
6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide
2-(trifluoromethyl)aniline
Ethyl chloroformate
Urea
Key Reactions
Fluorination: : Introduction of the fluorine atom to the thiadiazole ring.
Methylation: : Addition of the methyl group to the thiadiazole structure.
Condensation: : Reaction between 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide and 2-(trifluoromethyl)aniline to form an intermediate.
Formation of the Urea Derivative: : Reaction of the intermediate with ethyl chloroformate and subsequent treatment with urea.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scale and efficiency. Large reactors and precise control of reaction conditions ensure high yield and purity. Key considerations include temperature control, pressure maintenance, and the use of catalysts to accelerate reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form more complex structures.
Reduction: : It can be reduced to modify its functional groups.
Substitution: : The compound can participate in substitution reactions, replacing specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Requires reducing agents like lithium aluminium hydride or hydrogen gas under pressure.
Substitution: : Involves reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for versatile modifications.
Biology
In biological research, 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is used to study enzyme inhibition and protein interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of advanced materials and polymers, benefiting from its stability and reactivity.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : It interacts with specific proteins and enzymes, inhibiting their activity.
Pathways Involved: : The compound may disrupt cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Unique Properties
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea stands out due to its dual fluorinated and trifluoromethylated structure. This combination enhances its stability and reactivity.
Similar Compounds
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenyl)urea: : Similar but lacks the trifluoromethyl group.
1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: : Similar but lacks the fluorine atom.
This detailed exploration of this compound provides insight into its preparation, chemical behavior, applications, and mechanism of action. Its unique structure and properties make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O3S/c1-24-14-7-6-11(18)10-15(14)25(29(24,27)28)9-8-22-16(26)23-13-5-3-2-4-12(13)17(19,20)21/h2-7,10H,8-9H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQUJIDVVZLHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)



![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521728.png)


![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)
![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)


![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/new.no-structure.jpg)
